molecular formula C8H5ClF4O4S B8680705 Benzenesulfonyl chloride, 2,5-bis(difluoromethoxy)- CAS No. 91168-60-4

Benzenesulfonyl chloride, 2,5-bis(difluoromethoxy)-

Cat. No. B8680705
CAS RN: 91168-60-4
M. Wt: 308.63 g/mol
InChI Key: SMEGICYKRNUEKB-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride, 2,5-bis(difluoromethoxy)- is a useful research compound. Its molecular formula is C8H5ClF4O4S and its molecular weight is 308.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenesulfonyl chloride, 2,5-bis(difluoromethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonyl chloride, 2,5-bis(difluoromethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

91168-60-4

Product Name

Benzenesulfonyl chloride, 2,5-bis(difluoromethoxy)-

Molecular Formula

C8H5ClF4O4S

Molecular Weight

308.63 g/mol

IUPAC Name

2,5-bis(difluoromethoxy)benzenesulfonyl chloride

InChI

InChI=1S/C8H5ClF4O4S/c9-18(14,15)6-3-4(16-7(10)11)1-2-5(6)17-8(12)13/h1-3,7-8H

InChI Key

SMEGICYKRNUEKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)S(=O)(=O)Cl)OC(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

While cooling at 0° C., 21 ml of a 40% solution of sodium hydrogen sulfite are added dropwise to a solution of 3.0 g of copper sulfate pentahydrate in 90 ml of 32% hydrochloric acid. To the resultant solution is then made the simultaneous dropwise addition of 21 ml of a 40% solution of sodium hydrogen sulfite and a diazonium salt solution which has been cooled to -10° C. and obtained by the dropwise addition, with cooling, of 6.9 g of sodium nitrite in 10 ml of water, to a suspension of 50 ml of water, 15 of 32% hydrochloric acid and 26.2 g of 2.5-bis(difluoromethoxy)aniline hydrochloride. During this addition the temperature of the reaction mixture rises to 25° C., accompanied by the simultaneous evolution of gas. The reaction mixture is stirred for 2 hours, whereupon a brown oil precipitates. The organic phase is separated and the aqueous phase is extracted with methylene chloride. The organic phases are combined and evaporated to dryness, affording, as crude product, 12.7 g of 2.5-bis(difluoromethoxy)-phenyl sulfonyl chloride in the form of a brown oil.
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